molecular formula C8H14N2O B1586870 4-(3-Isocyanopropyl)morpholine CAS No. 32835-58-8

4-(3-Isocyanopropyl)morpholine

Cat. No. B1586870
CAS RN: 32835-58-8
M. Wt: 154.21 g/mol
InChI Key: IVLZMQZYYSFNMA-UHFFFAOYSA-N
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Description

4-(3-Isocyanopropyl)morpholine, also known as ICM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. ICM is a morpholine derivative that contains an isocyanate functional group, which makes it a versatile reagent for the synthesis of various bioactive molecules. In

Scientific Research Applications

4-(3-Isocyanopropyl)morpholine is a valuable reagent for the synthesis of various bioactive molecules, including inhibitors of protein kinases, proteases, and phosphodiesterases. 4-(3-Isocyanopropyl)morpholine has been used in the development of potential anticancer, antiviral, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent probes for imaging studies.

Mechanism Of Action

4-(3-Isocyanopropyl)morpholine acts as a reactive isocyanate group that can react with various nucleophiles, including amino, hydroxyl, and thiol groups. This reactivity makes 4-(3-Isocyanopropyl)morpholine a versatile reagent for the synthesis of various bioactive molecules. The mechanism of action of 4-(3-Isocyanopropyl)morpholine depends on the specific molecule that is being synthesized.

Biochemical And Physiological Effects

4-(3-Isocyanopropyl)morpholine has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, its biochemical and physiological effects depend on the specific molecule that is being synthesized. Some molecules synthesized using 4-(3-Isocyanopropyl)morpholine have shown promising biological activity, including anticancer, antiviral, and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

4-(3-Isocyanopropyl)morpholine offers several advantages for lab experiments, including its versatility as a reagent for the synthesis of various bioactive molecules, its high yield and purity, and its low toxicity. However, 4-(3-Isocyanopropyl)morpholine also has some limitations, including its reactivity with water and other nucleophiles, which can lead to side reactions and reduced yields.

Future Directions

There are several future directions for the use of 4-(3-Isocyanopropyl)morpholine in scientific research. One potential direction is the development of new inhibitors of protein kinases, proteases, and phosphodiesterases using 4-(3-Isocyanopropyl)morpholine as a reagent. Another potential direction is the synthesis of fluorescent probes for imaging studies. Additionally, the use of 4-(3-Isocyanopropyl)morpholine in the development of new anticancer, antiviral, and anti-inflammatory agents is an area of active research. Finally, the optimization of the synthesis method for 4-(3-Isocyanopropyl)morpholine and the development of new synthetic routes for related compounds could lead to new discoveries in drug discovery and development.
Conclusion:
In conclusion, 4-(3-Isocyanopropyl)morpholine is a versatile reagent that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its unique isocyanate functional group makes it a valuable tool for the synthesis of various bioactive molecules. While 4-(3-Isocyanopropyl)morpholine has some limitations, its advantages make it a valuable resource for lab experiments. The future directions for the use of 4-(3-Isocyanopropyl)morpholine in scientific research are promising and could lead to new discoveries in drug discovery and development.

properties

IUPAC Name

4-(3-isocyanopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h2-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLZMQZYYSFNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377750
Record name 4-(3-isocyanopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Isocyanopropyl)morpholine

CAS RN

32835-58-8
Record name 4-(3-isocyanopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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